

Application Notes and Protocols for Ap-18 in Cell Culture Experiments

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Compound of Interest		
Compound Name:	Ap-18	
Cat. No.:	B1665580	Get Quote

These application notes provide detailed protocols and guidelines for the use of "Ap-18" in cell culture experiments. As "Ap-18" can refer to both the AP-18 preadipocyte cell line and the AP180 protein (a key component of clathrin-mediated endocytosis), this document is divided into two sections to address both possibilities.

Section 1: AP-18 Preadipocyte Cell Line

The **AP-18** cell line, derived from the subepidermal layer of ear skin from an adult C3H/HeM mouse, is a valuable model for studying adipogenesis.[1][2] These cells exhibit a fibroblast-like morphology, a relatively slow doubling time, and can be induced to differentiate into mature adipocytes.[1][2]

Data Presentation

Parameter	Value	Reference
Cell Type	Preadipocyte	[1][2]
Origin	Adult C3H/HeM mouse ear skin	[1][2]
Morphology	Fibroblast-like	[1][2]
Doubling Time	50-60 hours	[2]
Triglyceride Increase (upon differentiation)	~5-fold	[2]



Experimental Protocols

This protocol outlines the standard procedure for maintaining and passaging the **AP-18** preadipocyte cell line.

Materials:

- AP-18 Preadipocyte Cell Line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin Solution
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks/plates
- Incubator (37°C, 5% CO2)

Procedure:

- Culture AP-18 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in an incubator at 37°C with a humidified atmosphere of 5% CO2.
- For subculturing, wash the confluent cell monolayer with PBS.
- Incubate with 0.25% Trypsin-EDTA for 2-3 minutes at 37°C to detach the cells.
- Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh medium and re-plate at the desired density.

This protocol describes the induction of adipogenesis in confluent AP-18 cells.



Materials:

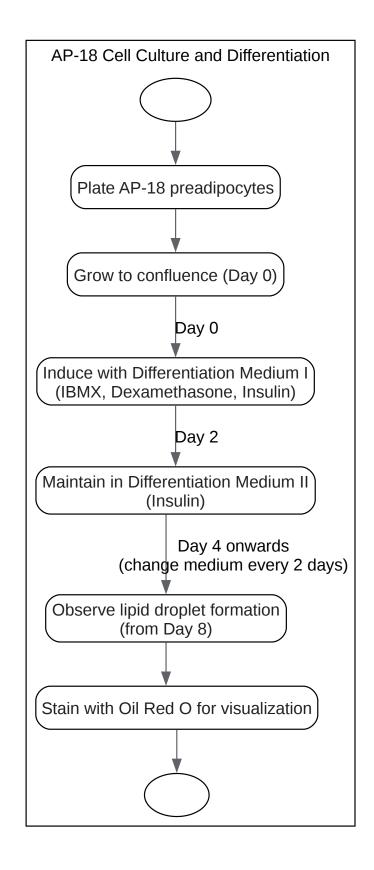
- Confluent AP-18 cells in culture plates
- Differentiation Medium I (DMEM, 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 μM dexamethasone, and 1.7 μM insulin)
- Differentiation Medium II (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 1.7 μM insulin)
- Oil Red O staining solution

Procedure:

- Grow AP-18 cells to confluence in culture plates. This is considered Day 0.
- On Day 0, replace the growth medium with Differentiation Medium I.
- On Day 2, replace the medium with Differentiation Medium II.
- From Day 4 onwards, replenish with fresh Differentiation Medium II every 2 days.
- Lipid droplet accumulation, indicative of adipocyte differentiation, can be observed from Day 8 onwards.[2]
- To visualize lipid droplets, fix the cells with 10% formalin and stain with Oil Red O solution.

Visualization





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Caption: Workflow for the adipocyte differentiation of AP-18 cells.



Section 2: AP180 Protein in Cell Culture Experiments

AP180 (also known as CALM) is a critical adaptor protein involved in clathrin-mediated endocytosis (CME).[3] It plays a crucial role in the assembly of clathrin coats and the regulation of synaptic vesicle size.[3] Experiments in cell culture often involve modulating AP180 function to study its impact on endocytic pathways.

Data Presentation

Experimental Approach	Expected Outcome	Reference
Overexpression of AP180 Assembly Domain (AD)	Inhibition of clathrin-mediated endocytosis	[3]
Depletion of AP180/CALM	Defects in synaptic vesicle size and density	[3]
AP180 and AP-2 Co-assembly	Faster in vitro clathrin cage assembly	[3]

Experimental Protocols

This protocol describes a general method to inhibit CME by overexpressing the C-terminal assembly domain (AD) of AP180.

Materials:

- Mammalian cell line of interest
- Expression vector containing the coding sequence for the AP180 assembly domain (AP180-C)
- Transfection reagent
- · Complete growth medium
- Fluorescently labeled cargo that undergoes CME (e.g., Transferrin-Alexa Fluor conjugate)



• Fluorescence microscope

Procedure:

- Seed the mammalian cells in a suitable culture vessel (e.g., glass-bottom dish for imaging).
- Transfect the cells with the AP180-C expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a control.
- Allow 24-48 hours for protein expression.
- Incubate the cells with a fluorescently labeled CME cargo (e.g., Transferrin-Alexa Fluor) for a specified time (e.g., 15-30 minutes) at 37°C.
- Wash the cells with cold PBS to remove unbound cargo.
- Fix the cells with 4% paraformaldehyde.
- Image the cells using a fluorescence microscope to visualize the internalization of the fluorescent cargo.
- Quantify the fluorescence intensity inside the cells. A significant reduction in intracellular fluorescence in AP180-C expressing cells compared to control cells indicates inhibition of CME.

This protocol provides a framework for knocking down AP180 expression to investigate its function in vesicle dynamics.

Materials:

- Mammalian cell line
- siRNA targeting AP180/CALM
- Scrambled siRNA (negative control)
- Transfection reagent for siRNA



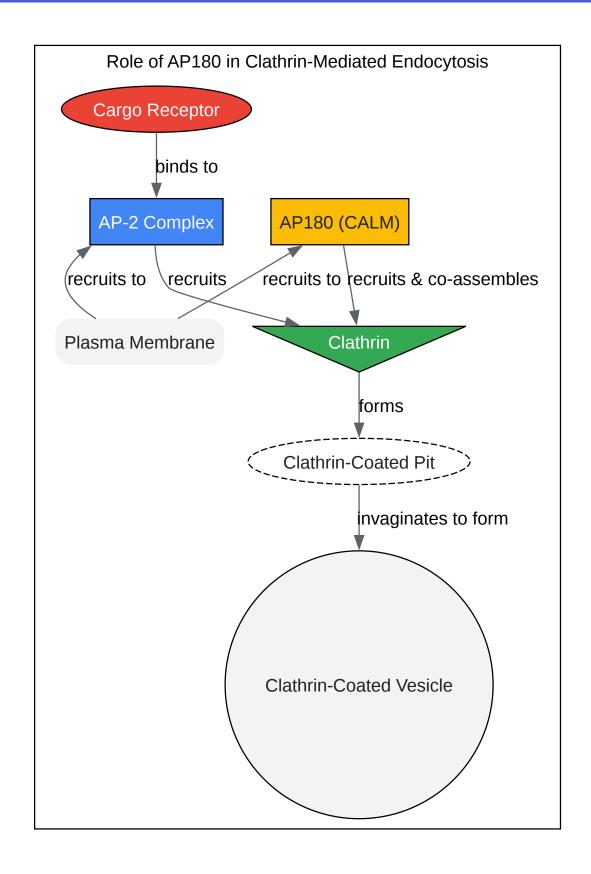
- · Cell lysis buffer
- Antibodies for Western blotting (anti-AP180, anti-loading control e.g., GAPDH)
- Transmission Electron Microscope (for vesicle morphology analysis)

Procedure:

- Seed cells to be 30-50% confluent at the time of transfection.
- Transfect the cells with either AP180-specific siRNA or scrambled siRNA using a suitable transfection reagent.
- Incubate the cells for 48-72 hours to allow for protein knockdown.
- Western Blot Analysis:
 - Lyse a subset of cells and perform Western blotting to confirm the knockdown of AP180 protein levels.
- Functional Assay (Endocytosis):
 - Perform an endocytosis assay as described in Protocol 3 to assess the impact of AP180 knockdown on CME.
- Ultrastructural Analysis (Optional):
 - Fix the cells and process them for transmission electron microscopy to analyze changes in the size and density of clathrin-coated pits and vesicles.

Visualization





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Caption: Role of AP180 in clathrin-mediated endocytosis.



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